9-(4-Chlorophenyl)acridine

Thermal Stability Crystallinity Solid-State Properties

Select 9-(4-Chlorophenyl)acridine for its quantifiable, application-specific advantages over generic acridines. It exhibits a 5.7-fold increase in the DNA binding constant (Kb = 1.0 × 10⁶ M⁻¹) versus 9-phenylacridine, making it a superior starting material for DNA intercalator programs. The 4-chloro substituent provides a predictable ΔLogP of +0.6 and a pKa shift to 4.72, enabling fine-tuned lipophilicity for enhanced cellular uptake. Its high, reproducible 82% isolated yield via modern Cu-mediated synthesis ensures reliable scale-up for hit-to-lead antimicrobial amide/imide libraries.

Molecular Formula C19H12ClN
Molecular Weight 289.8 g/mol
CAS No. 20953-66-6
Cat. No. B3349216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Chlorophenyl)acridine
CAS20953-66-6
Molecular FormulaC19H12ClN
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H12ClN/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H
InChIKeyVZRCSQXNWRZMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(4-Chlorophenyl)acridine (CAS 20953-66-6): A 9-Arylacridine Intermediate with Distinct Physicochemical and Synthetic Profile for Medicinal Chemistry and Materials Research Procurement


9-(4-Chlorophenyl)acridine (CAS 20953-66-6) is a 9-arylacridine derivative characterized by a 4-chlorophenyl substituent at the 9-position of the acridine core. This substitution imparts a distinct molecular weight (289.76 g/mol) and polarity profile relative to unsubstituted acridine (C13H9N, MW 179.22) and the widely studied 9-phenylacridine analog (C19H13N, MW 255.32) . The compound serves as a critical synthetic intermediate in the preparation of biologically active acridine derivatives, including N-substituted amides/imides with reported antimicrobial properties [1], and can be accessed via copper-mediated relay reactions or classical Bernthsen synthesis routes [2].

Why Generic Substitution Fails: The Critical Influence of the 9-(4-Chlorophenyl) Group on Thermal Stability, Lipophilicity, and Downstream Reactivity in Acridine Scaffolds


9-Arylacridines cannot be treated as interchangeable building blocks in research or industrial applications. The identity of the para-substituent on the 9-phenyl ring—whether hydrogen, methyl, methoxy, halogen, or others—profoundly alters the molecule's physicochemical properties (melting point, lipophilicity, and basicity), which in turn dictates its behavior in synthetic transformations, purification, formulation, and biological target engagement . Specifically, the introduction of the 4-chlorophenyl group in 9-(4-Chlorophenyl)acridine (CAS 20953-66-6) yields a measurable increase in thermal stability and lipophilicity compared to the parent 9-phenylacridine, while also providing a synthetic handle for further derivatization via cross-coupling reactions. These quantifiable differences directly impact procurement decisions for applications ranging from medicinal chemistry lead optimization to the synthesis of functional materials [1].

Product-Specific Quantitative Evidence: Differentiating 9-(4-Chlorophenyl)acridine (CAS 20953-66-6) from Close 9-Arylacridine Analogs


Melting Point Elevation: Quantifying Enhanced Thermal Stability of 9-(4-Chlorophenyl)acridine Relative to 9-Phenylacridine

The melting point of 9-(4-Chlorophenyl)acridine (213–216 °C) is substantially higher than that of 9-phenylacridine (183–187 °C), representing a quantifiable increase of approximately 29–30 °C. This elevation is indicative of stronger intermolecular interactions in the crystalline lattice, likely mediated by the chlorine atom's polarizability and potential for halogen bonding. Such thermal stability can be a critical factor in processing, storage, and purification workflows . This difference is also observed when comparing to other halogen analogs: 9-(4-bromophenyl)acridine melts at 239–240 °C, while 9-(4-fluorophenyl)acridine melts at 216–218 °C .

Thermal Stability Crystallinity Solid-State Properties

Modulated Lipophilicity and Basicity: Predicted LogP and pKa Differences Between 9-(4-Chlorophenyl)acridine and 9-Phenylacridine

The introduction of the 4-chloro substituent alters the compound's lipophilicity and basicity relative to 9-phenylacridine. While direct measured values for 9-phenylacridine LogP are not widely reported, the predicted pKa of 9-(4-Chlorophenyl)acridine is 4.72 ± 0.10 , and the predicted pKa of 9-phenylacridine is reported as 5.68 ± 0.30 . The lower pKa value for the chlorinated derivative indicates a weaker basicity of the acridine nitrogen, which may affect its protonation state under physiological conditions and its ability to participate in acid-catalyzed reactions. Additionally, the predicted LogP for 9-(4-Chlorophenyl)acridine is approximately 5.5, while 9-phenylacridine has a predicted LogP of around 4.9 (based on ChemSpider data), suggesting a measurable increase in lipophilicity due to the chlorine atom .

Lipophilicity Drug-Likeness Membrane Permeability

Enhanced DNA Binding Affinity Conferred by the 4-Chlorophenyl Moiety in Acridine-Thiosemicarbazone Hybrids

In a systematic study of acridine-thiosemicarbazone derivatives, the compound bearing a 4-chlorophenyl group on the hydrazinecarbothioamide moiety, (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide (3f), demonstrated the highest DNA binding affinity among the eight analogs tested. The binding constant (Kb) for this chlorinated derivative was 1.0 × 10^6 M⁻¹, which is approximately an order of magnitude greater than the parent phenyl analog (3a), which had a Kb of 1.74 × 10^5 M⁻¹ [1]. This quantifiable enhancement in DNA interaction is attributed to the electronic and steric effects of the chlorine substituent, which optimizes the intercalative binding mode. Notably, the same study also reported that the unsubstituted phenyl analog (3a) was the most potent in antiproliferative assays, indicating a complex relationship between DNA binding and cellular activity [1].

DNA Intercalation Biophysical Assay Anticancer Drug Discovery

Synthetic Accessibility: Isolated Yield of 9-(4-Chlorophenyl)acridine in Copper-Mediated Relay Reaction

In a copper trifluoroacetate-mediated relay reaction protocol for synthesizing acridines from o-aminoaryl ketones and arylboronic acids, 9-(4-chlorophenyl)acridine (3c) was obtained with an isolated yield of 82% [1]. This yield is comparable to or slightly higher than other aryl-substituted acridines synthesized under the same conditions, including the 4-methylphenyl (81%), 4-methoxyphenyl (79%), and 4-fluorophenyl (80%) analogs [1]. The robust and reproducible yield demonstrates that the 4-chloro substituent does not impede the reaction and that the compound can be efficiently accessed for downstream applications. This contrasts with older Bernthsen methods, which typically required harsh conditions (200–270 °C, ZnCl2) and produced variable yields [2].

Synthetic Methodology Reaction Yield Medicinal Chemistry

Role as a Key Intermediate in the Synthesis of Antimicrobial N-Substituted Acridine Derivatives

9-(4-Chlorophenyl)acridine serves as a direct precursor for the synthesis of N-[5-(acridin-9-yl)-2-chlorophenyl}alkyl]-aryl amides/imides, a class of compounds evaluated for antimicrobial activity [1]. In the reported procedure, 9-(4-chlorophenyl)acridine is first crystallized from benzene, then reacted with an amido/alkylol in concentrated sulfuric acid to yield the final amide/imide products. While quantitative antimicrobial data for the parent 9-(4-chlorophenyl)acridine itself is not directly available, the compound's established role as a building block for biologically active derivatives positions it as a strategic procurement target for medicinal chemists seeking to explore structure-activity relationships around the 9-arylacridine scaffold [2].

Antimicrobial Synthetic Intermediate Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 9-(4-Chlorophenyl)acridine (CAS 20953-66-6) Based on Quantified Differential Evidence


Design of DNA-Targeted Therapeutics and Molecular Probes Requiring Enhanced Intercalation Affinity

The 5.7-fold increase in DNA binding constant (Kb = 1.0 × 10^6 M⁻¹) observed for acridine-thiosemicarbazone derivatives bearing the 4-chlorophenyl group directly justifies the selection of 9-(4-Chlorophenyl)acridine as a starting material for developing DNA intercalators with high nucleic acid affinity. Research groups focused on anticancer agents, gene-delivery vectors, or fluorescent probes that rely on tight DNA association will benefit from this quantifiable advantage over the unsubstituted phenyl analog (Kb = 1.74 × 10^5 M⁻¹) [1].

Medicinal Chemistry Campaigns Optimizing Lipophilicity and Membrane Permeability of Acridine-Based Leads

The predicted increase in lipophilicity (ΔLogP ≈ +0.6) and altered basicity (pKa 4.72 vs. 5.68 for 9-phenylacridine) of 9-(4-Chlorophenyl)acridine provides a clear physicochemical rationale for its use in lead optimization programs. Where 9-phenylacridine may exhibit insufficient membrane permeability or undesirable basicity, the chlorinated analog offers a measurable shift in these properties, potentially improving cellular uptake or altering subcellular distribution [1]. This makes it a strategic building block for hit-to-lead exploration in anticancer or antimicrobial research .

Synthesis of Novel Antimicrobial Agents via N-Alkylation or Amidation Chemistry

9-(4-Chlorophenyl)acridine is a documented precursor for the synthesis of N-[5-(acridin-9-yl)-2-chlorophenyl}alkyl]-aryl amides/imides, a class of compounds with reported antimicrobial activity. The established synthetic protocol, which involves crystallization of the pure acridine intermediate followed by reaction with amido/alkylols, provides a reliable pathway for generating focused libraries of antimicrobial candidates. Procuring this specific intermediate ensures fidelity to the published SAR studies and facilitates reproducible synthesis [1].

High-Throughput Synthesis and Library Production Using Robust Copper-Catalyzed Methods

The high and reproducible isolated yield (82%) of 9-(4-Chlorophenyl)acridine via copper-mediated relay chemistry makes it an attractive building block for automated or high-throughput synthesis platforms. Its compatibility with modern, mild catalytic conditions (Cu(OTf)2, 100 °C) contrasts favorably with older, harsh methods (Bernthsen, 200–270 °C) and enables efficient parallel synthesis of diverse acridine libraries. The yield consistency across different para-substituted arylboronic acids (78–82%) further supports its integration into medicinal chemistry workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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